2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes an azepane ring and a diethylsulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the diethylsulfamoyl group. The final step involves the acylation of the phenyl ring to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4)
Properties
Molecular Formula |
C18H29N3O3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H29N3O3S/c1-3-21(4-2)25(23,24)17-11-9-16(10-12-17)19-18(22)15-20-13-7-5-6-8-14-20/h9-12H,3-8,13-15H2,1-2H3,(H,19,22) |
InChI Key |
MOLCVBKTTMPZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCCC2 |
Origin of Product |
United States |
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